(N-propanoylanilino)thiourea
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Overview
Description
(N-propanoylanilino)thiourea is an organosulfur compound that belongs to the class of thiourea derivatives. These compounds are known for their diverse applications in various fields, including organic synthesis, pharmaceuticals, and materials science. The structure of this compound consists of a thiourea core with an anilino group and a propanoyl group attached to the nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (N-propanoylanilino)thiourea typically involves the reaction of aniline with propanoyl chloride to form N-propanoylaniline, which is then reacted with thiourea. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
(N-propanoylanilino)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea moiety is replaced by other functional groups, such as halides or alkyl groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in polar solvents like acetone or dimethylformamide, often with the addition of a base such as triethylamine.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Alkylated or acylated thiourea derivatives
Scientific Research Applications
(N-propanoylanilino)thiourea has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antibacterial, and antifungal properties. It has shown promise in the development of new therapeutic agents.
Industry: Utilized in the production of dyes, photographic chemicals, and as a stabilizer in polymer formulations.
Mechanism of Action
The mechanism of action of (N-propanoylanilino)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with the active sites of enzymes, leading to inhibition of their activity. In the case of its anticancer properties, this compound may induce apoptosis in cancer cells by disrupting cellular signaling pathways and promoting oxidative stress.
Comparison with Similar Compounds
Similar Compounds
Thiourea: The parent compound of (N-propanoylanilino)thiourea, known for its wide range of applications in organic synthesis and pharmaceuticals.
N-benzoylanilino)thiourea: A similar compound with a benzoyl group instead of a propanoyl group, used in similar applications but with different reactivity and properties.
N-naphthoylanilino)thiourea: Another derivative with a naphthoyl group, known for its enhanced biological activity and potential as a therapeutic agent.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct reactivity and biological activity. The presence of the propanoyl group influences its solubility, stability, and interaction with molecular targets, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(N-propanoylanilino)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3OS/c1-2-9(14)13(12-10(11)15)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H3,11,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHXMEXMRDFERI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C1=CC=CC=C1)NC(=S)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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